molecular formula C17H20ClN3O3 B1294040 R-Azasetron CAS No. 2025360-90-9

R-Azasetron

Número de catálogo B1294040
Número CAS: 2025360-90-9
Peso molecular: 349.8 g/mol
Clave InChI: WUKZPHOXUVCQOR-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

R-Azasetron is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy . R-Azasetron besylate (SENS-401) has been studied to prevent hearing loss related to sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity .


Synthesis Analysis

The synthesis of Azasetron involves the reaction of intermediate III with 3-aminoquinuclidine dihydrochloride and O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate in dichloromethane at 0 - 10°C .


Molecular Structure Analysis

Azasetron has a molecular formula of C17H20ClN3O3 . Its structure includes a 1,4-benzoxazine ring, a chloro group, and a 1-azabicyclo[2.2.2]octan-8-yl group .


Physical And Chemical Properties Analysis

Azasetron has a molecular weight of 349.82 g/mol . R-Azasetron besylate has a molecular formula of C23H26ClN3O6S and a molecular weight of 507.99 .

Direcciones Futuras

R-Azasetron besylate has received the orphan drug designation in Europe for the treatment of sudden sensorineural hearing loss . It has also received the investigational new drug (IND) clearance from the US Food and Drug Administration (FDA) to proceed with SENS-401, based on preclinical data and clinical development plan . The interim safety results are expected at the end of 2019 and top line data will be announced mid-2020 .

Propiedades

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Azasetron

CAS RN

2025360-90-9
Record name R-Azasetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2025360909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARAZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JC7L0Q4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Azasetron
Reactant of Route 2
Reactant of Route 2
R-Azasetron
Reactant of Route 3
R-Azasetron
Reactant of Route 4
Reactant of Route 4
R-Azasetron
Reactant of Route 5
Reactant of Route 5
R-Azasetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
R-Azasetron

Citations

For This Compound
16
Citations
M Petremann, CT Van Ba, A Broussy… - Otology & …, 2017 - journals.lww.com
… The effect of SENS-401 (R-azasetron besylate) on cisplatin IC 50 values was evaluated in a panel of cisplatin-sensitive cell lines (NIH:OVCAR-3, SK-N-AS, NCI-H460, FaDu). Auditory …
Number of citations: 14 journals.lww.com
J Tumolo - 2018 - journals.lww.com
… of R-azasetron besylate in healthy adults, phase II testing is set to begin in 2018. “We are very encouraged that [R-azasetron … of action allowing [R-azasetron besylate] to significantly …
Number of citations: 0 journals.lww.com
G Fakhfouri, R Rahimian, J Dyhrfjeld-Johnsen… - Pharmacological …, 2019 - ASPET
5-HT 3 receptor antagonists, first introduced to the market in the mid-1980s, are proven efficient agents to counteract chemotherapy-induced emesis. Nonetheless, recent investigations …
Number of citations: 73 pharmrev.aspetjournals.org
J Tumolo - The Hearing Journal, 2018 - journals.lww.com
… In a recently published preclinical study, Sensorion's SENS-401 (R-azasetron besylate) prevented cisplatin-induced hearing loss in rats by more than half through significantly reducing …
Number of citations: 3 journals.lww.com
HAM Mucke - ASSAY and Drug Development Technologies, 2021 - liebertpub.com
In α1 antitrypsin deficiency, a metabolic disorder caused by mutations in the SERPINA1 gene, mutant α1 antitrypsin polymerizes within hepatocytes, precluding it from being secreted …
Number of citations: 0 www.liebertpub.com
R Cousins - Progress in Medicinal Chemistry, 2022 - Elsevier
Hearing loss is a severe high unmet need condition affecting more than 1.5 billion people globally. There are no licensed medicines for the prevention, treatment or restoration of …
Number of citations: 8 www.sciencedirect.com
AC Foster, BE Jacques, F Piu - Pharmacology Research & …, 2022 - Wiley Online Library
Despite a prevalence greater than cancer or diabetes, there are no currently approved drugs for the treatment of hearing loss. Research over the past two decades has led to a vastly …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
M Petremann, C Romanet, A Broussy… - Otology & …, 2019 - journals.lww.com
… SENS-401 (R-azasetron besylate) is a selective 5-HT3 receptor antagonist and the racemic mixture azasetron (Serotone) demonstrates calcineurin-inhibiting properties. Administration …
Number of citations: 6 journals.lww.com
RD Gay, YL Enke, JR Kirk, DR Goldman - Hearing Research, 2022 - Elsevier
… Under the development name SENS-401 (R-azasetron besylate), efficacy has been demonstrated in a range of animal models. For example, protection from cisplatin chemotherapy …
Number of citations: 9 www.sciencedirect.com
C Kymriah - ncbi.nlm.nih.gov
… SENS-401 (R-azasetron besylate) is designed to protect and preserve inner ear tissue when lesions may cause progressive hearing impairments. The drug (both oral and injectable) is …
Number of citations: 0 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.